molecular formula C6H2Cl3NO B1671506 2,6-Dichloroquinone-4-chloroimide CAS No. 101-38-2

2,6-Dichloroquinone-4-chloroimide

Cat. No. B1671506
CAS RN: 101-38-2
M. Wt: 210.4 g/mol
InChI Key: YHUMTHWQGWPJOQ-UHFFFAOYSA-N
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Description

2,6-Dichloroquinone-4-chloroimide, also known as Gibbs Reagent, is used as a reagent for the spectrophotometric determination of phenols and other aromatic compounds . It is also used as a spray reagent for organic compounds and can be used in thin-layer chromatograms . It can be used as an optical sensor for rapid detection of permethrin in treated wood .


Synthesis Analysis

The coupling of 2,6-dichloroquinone-4-chloroimide (DCQ) with tranexamic acid (TA) results in a greenish-brown colored complex which absorbs at λ max = 670 nm . The color intensity of the coupling product changes with time .

Scientific Research Applications

Characterization in Drinking Water Disinfection Byproducts

2,6-Dichloroquinone-4-chloroimide has been identified in the context of drinking water treatment. Zhao et al. (2010) characterized chloro- and bromo-benzoquinones, including 2,6-dichloro-1,4-benzoquinone, as new disinfection byproducts (DBPs) formed during chlorination processes in drinking water. These compounds, suspected bladder carcinogens, highlight the importance of understanding the chemical reactions taking place during water treatment and the potential health risks associated with these DBPs. The development of analytical techniques such as electrospray ionization tandem mass spectrometry has facilitated the detection and characterization of these compounds, marking a significant step forward in monitoring water quality and safety (Zhao et al., 2010).

Formation from Aromatic Compounds after Chlorination

Kosaka et al. (2017) investigated the formation of 2,6-dichloro-1,4-benzoquinone from various aromatic compounds following chlorination. Their study revealed that phenol, chlorinated phenols, and para-substituted phenolic compounds could serve as precursors to 2,6-dichloroquinone-4-chloroimide. This research provides insight into the possible sources of this compound in chlorinated water and underscores the complexity of chemical transformations occurring during water disinfection processes (Kosaka et al., 2017).

Identification as Toxic Disinfection Byproducts

Xu et al. (2021) developed an analytical method to detect haloquinone chloroimides, including 2,6-dichloroquinone-4-chloroimide, as disinfection byproducts in drinking water. Their work not only introduces a novel analytical approach for these compounds but also presents the first occurrence and cytotoxicity data for haloquinone chloroimides in drinking water. The findings suggest that these compounds are highly toxic, emphasizing the need for further research into their effects on human health and strategies for minimizing their formation during water treatment (Xu et al., 2021).

Safety And Hazards

The safety data sheet for 2,6-Dichloroquinone-4-chloroimide indicates that it is a self-reactive chemical. It can cause skin irritation and serious eye irritation. It is advised to keep away from heat, sparks, open flames, and hot surfaces. It should be stored away from clothing and combustible materials .

properties

IUPAC Name

2,6-dichloro-4-chloroiminocyclohexa-2,5-dien-1-one
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InChI

InChI=1S/C6H2Cl3NO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUMTHWQGWPJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1=NCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Record name 2,6-Dichloroquinone-4-chloroimide
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DSSTOX Substance ID

DTXSID2059229
Record name 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)-
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Molecular Weight

210.4 g/mol
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Physical Description

Yellow solid; [Merck Index] Yellow or orange crystalline powder; [Acros Organics MSDS]
Record name Gibbs reagent
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Product Name

2,6-Dichloroquinone-4-chloroimide

CAS RN

101-38-2
Record name 2,6-Dichloroquinone-4-chloroimide
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Record name Gibbs reagent
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Record name 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)-
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Record name 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)-
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Record name 2,6-dichloro-4-(chloroimino)cyclohexa-2,5-dienone
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Record name 2,6-DICHLOROQUINONE-4-CHLOROIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Citations

For This Compound
403
Citations
K Kosaka, T Nakai, Y Hishida, M Asami, K Ohkubo… - Water research, 2017 - Elsevier
Halobenzoquinones are a group of disinfection byproducts formed by chlorination of certain substances in water. However, to date, the identities of halobenzoquinone precursors …
Number of citations: 54 www.sciencedirect.com
JH Ross - Analytical Chemistry, 1968 - ACS Publications
The range of utility of 2, 6-dichloroquinone 4-chloro-imide as a spray reagent for organic compounds on silica gelTLC plates was surveyed. A variety of intense colors was produced …
Number of citations: 25 pubs.acs.org
S Xu, S Hu, L Zhu, W Wang - Environmental Science & …, 2021 - ACS Publications
Haloquinone chloroimides (HQCs) are suspected to be highly toxic contaminants, and their production during drinking water disinfection is predicted. However, HQC disinfection …
Number of citations: 11 pubs.acs.org
MS Refat, SA Sadeek, HM Khater - … Acta Part A: Molecular and Biomolecular …, 2006 - Elsevier
The rapid interaction between o-tolidine and p-toluidine (π-donors) with the π-acceptors, eg, 3,5-dinitrobenzoic acid (DNB) and 2,6-dichloroquinone-4-chloroimide (DCQ) results in the …
Number of citations: 41 www.sciencedirect.com
MNM Arip, LY Heng, M Ahmad, SA Hasbullah - Chemistry Central Journal, 2013 - Springer
Background A novel optical sensor for the rapid and direct determination of permethrin preservatives in treated wood was designed. The optical sensor was fabricated from the …
Number of citations: 5 link.springer.com
S LI, Y YANG, Y CHEN - Chinese Journal of Pharmaceutical …, 2006 - ingentaconnect.com
To determination the content of levodopa in tablets by spectrophotometry.Method:It was based on charge transfer reaction of levodopa with 2,6-dichloroquinone-4-chloroimide in borax …
Number of citations: 1 www.ingentaconnect.com
SA Hasbullah, M Ahmad, LY Heng, MNM Arip - 2013 - oa.las.ac.cn
Background A novel optical sensor for the rapid and direct determination of permethrin preservatives in treated wood was designed. The optical sensor was fabricated from the …
Number of citations: 0 oa.las.ac.cn
MS Refat, HA Didamony, KM Abou El-Nour… - Arabian Journal of …, 2011 - Elsevier
Charge-transfer (CT) complexes formed between piperidine (Pip) as donor with monoiodobromide (IBr), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 2,6-dichloroquinone-4-…
Number of citations: 10 www.sciencedirect.com
U Al-Neaimy - Journal of Education and Science, 2009 - iasj.net
A simple and rapid spectrophotometric method for the determination of thymol in pure form and in pharmaceutical preparations is described. The method is based on the color reaction …
Number of citations: 8 www.iasj.net
OB Ibrahim, MM Al-Majthoub, MA Mohamed… - International Journal of …, 2015 - Elsevier
Charge transfer complexes formed from the chemical reactions between phenytoin drug (phen) as a n-electron donor and π-acceptors like 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6…
Number of citations: 19 www.sciencedirect.com

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